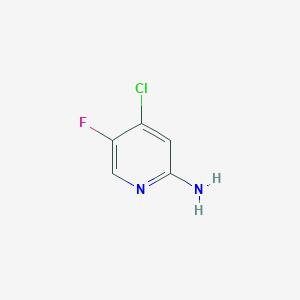

4-Chloro-5-fluoropyridin-2-amine

Description

Strategic Incorporation of Halogen and Fluorine Substituents in Pyridine (B92270) Derivatives

The introduction of halogen atoms, particularly fluorine, onto pyridine rings is a widely employed strategy in drug design and materials science. Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties. chemicalbook.com Its small size means it often causes minimal steric hindrance, yet its powerful electron-withdrawing nature can significantly impact factors like metabolic stability, binding affinity to biological targets, and lipophilicity. japsonline.comsigmaaldrich.comsigmaaldrich.com

Overview of 4-Chloro-5-fluoropyridin-2-amine as a Contemporary Research Target

While broad research into fluorinated pyridines is extensive, specific public-domain research focusing explicitly on this compound (CAS 1393562-83-8) is limited. It is primarily recognized as a building block available from various chemical suppliers for use in organic synthesis and drug discovery. The true value of this compound lies in its potential as a starting material or intermediate for creating more complex molecules.

The specific arrangement of its functional groups—an amine, a chloro group, and a fluoro group on the pyridine core—makes it a versatile synthon. The amino group can act as a nucleophile or a point for further derivatization, while the halogen atoms can be targets for various cross-coupling reactions, a common strategy in medicinal chemistry to build molecular complexity.

Research on closely related isomers and analogous structures provides insight into the potential applications of this chemical family. For instance, compounds like 2-amino-5-chloro-3-fluoropyridine (B1279587) are used to synthesize active pharmaceutical ingredients (APIs), including kinase inhibitors for cancer treatments. ossila.com Similarly, derivatives of 2-amino-4-chloro-pyrimidine have been investigated for their anticancer properties. nih.gov Given these precedents, it is plausible that this compound is a target for researchers aiming to develop novel compounds with specific biological activities, likely within the fields of medicinal chemistry and materials science.

Compound Data Tables

The following tables provide key identifiers and properties for the title compound and its related isomers discussed in the chemical supply literature.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1393562-83-8 |

| Molecular Formula | C₅H₄ClFN₂ |

Data sourced from commercial chemical catalogs.

Table 2: Interactive Data for Related Chloro-Fluoropyridin-2-amine Isomers

This table outlines the data for isomers of the title compound, highlighting the subtle yet critical differences in their structures.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Chloro-4-fluoropyridin-2-amine | 1393574-54-3 | C₅H₄ClFN₂ | 146.55 |

| 2-Amino-5-chloro-3-fluoropyridine | 246847-98-3 | C₅H₄ClFN₂ | 146.55 |

| 5-Chloro-2-fluoropyridin-4-amine | 1227513-74-7 | C₅H₄ClFN₂ | 146.55 |

This data is compiled from various chemical supplier databases. avantorsciences.comsigmaaldrich.comossila.combldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-fluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPBMHWBSCSNJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 5 Fluoropyridin 2 Amine and Analogues

Established Synthetic Pathways to Halogenated and Fluorinated 2-Aminopyridines

Established methods for the synthesis of these valuable compounds can be broadly categorized into the functionalization of a pre-existing pyridine (B92270) ring and the de novo construction of the pyridine skeleton.

Synthesis via Halogen Exchange Reactions

Halogen exchange (HALEX) reactions represent a common strategy for the synthesis of fluorinated pyridines. acs.orgwikipedia.orgchempedia.info This approach involves the substitution of a halogen, typically chlorine or bromine, with fluorine. Traditional methods often require high temperatures (≥100 °C) and the use of alkali metal fluorides. acs.org However, milder conditions have been developed using reagents like in situ generated anhydrous tetrabutylammonium (B224687) fluoride (B91410), which allows for high-yielding fluorination at room temperature. acs.org The reactivity of halopyridines in these exchange reactions is influenced by the position of the halogen and the presence of other substituents on the ring. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.orgnih.gov

A notable example is the copper-catalyzed fluorination of 2-pyridyl aryl bromides using silver fluoride (AgF) as the fluorine source. rsc.org The presence of the pyridyl group is crucial in this transformation as it stabilizes the copper(I) species and facilitates the oxidative addition of the aryl bromide. rsc.org Mechanistic studies suggest a Cu(I/III) catalytic cycle, with the final carbon-fluorine bond formation occurring through reductive elimination from an ArCu(III)-F species. rsc.org

Table 1: Comparison of Halogen Exchange Methodologies

| Method | Reagents | Temperature | Key Features |

|---|---|---|---|

| Traditional HALEX | Alkali metal fluorides (e.g., KF, CsF) | ≥100 °C | High temperatures required |

| Mild HALEX | Anhydrous NBu4F (in situ generated) | Room Temperature | High yields at milder conditions acs.org |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of pyridine rings, especially for introducing amino groups. acs.orgnih.govuci.edunih.govpearson.com The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. galchimia.com The presence of electron-withdrawing groups ortho or para to a leaving group, such as a halogen, further activates the ring towards SNAr. uci.edu

While chloropyridines are more commercially available, fluoropyridines often exhibit higher reactivity in SNAr reactions due to the high electronegativity of fluorine. acs.orgnih.gov The reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. acs.orgnih.gov This enhanced reactivity allows for SNAr reactions on fluoropyridines to be conducted under much milder conditions, which is advantageous when working with complex and sensitive molecules. acs.orgnih.gov

The regioselectivity of SNAr on dihalopyrimidines can be highly sensitive to the substitution pattern on the ring. wuxiapptec.com For instance, while 2,4-dichloropyrimidines typically undergo selective substitution at the C4 position, the presence of a strong electron-donating group at the C6 position can reverse this selectivity, favoring substitution at C2. wuxiapptec.com

Hofmann Rearrangement Approaches for 2-Aminopyridine (B139424) Formation

The Hofmann rearrangement provides a classical method for the synthesis of 2-aminopyridines from picolinamides (pyridine-2-carboxamides). This reaction involves the treatment of a primary amide with a halogen (such as bromine or chlorine) and a base to yield a primary amine with one fewer carbon atom. While direct searches for the Hofmann rearrangement specifically for 4-Chloro-5-fluoropyridin-2-amine were not fruitful, the general applicability of this reaction to the synthesis of 2-aminopyridines is well-established. acs.orgacs.org The synthesis of fluorinated nicotinamides, which could serve as precursors, has also been documented.

The Chichibabin reaction is another classic method for the amination of pyridines, though it often requires harsh conditions and can lack regioselectivity. galchimia.com Modern methods for the direct amination of pyridines have been developed to overcome these limitations. youtube.com

Cyclization Reactions for Pyridine Ring Construction

The de novo synthesis of the pyridine ring through cyclization reactions offers a versatile approach to constructing highly substituted pyridines. nih.govorganic-chemistry.orgbaranlab.orgacsgcipr.orgacsgcipr.orgresearchgate.netrsc.org These methods typically involve the condensation of acyclic precursors. sigmaaldrich.com

One prominent strategy is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. nih.govacsgcipr.org This method is highly convergent and atom-efficient, allowing for the controlled synthesis of pyridines with various substitution patterns. nih.gov Another approach involves the olefin cross-metathesis reaction to form α,β-unsaturated 1,5-dicarbonyl derivatives, which can then be cyclized to pyridines. organic-chemistry.org

More recent developments include the use of α-fluoro-α,β-unsaturated oximes and alkynes in a Rh(III)-catalyzed C-H functionalization to prepare multi-substituted 3-fluoropyridines. nih.gov This method is notable for its operational simplicity and high regioselectivity, particularly with terminal alkynes. nih.gov

Table 2: Overview of Cyclization Strategies for Pyridine Synthesis

| Cyclization Method | Precursors | Key Features |

|---|---|---|

| [2+2+2] Cycloaddition | Alkynes, Nitriles | Transition metal-catalyzed, high atom economy nih.govacsgcipr.org |

| Olefin Cross-Metathesis/Cyclization | α,β-unsaturated 1,5-dicarbonyls | High regiocontrol, facile substituent variation organic-chemistry.org |

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of the pyridine ring is a critical aspect of synthesizing specifically substituted analogues.

Direct Halogenation and Fluorination Methodologies

Direct halogenation of 2-aminopyridines and related heterocycles is a common method for introducing chlorine and bromine atoms. google.comresearchgate.netthieme.deresearchgate.netrsc.orgnumberanalytics.comwikipedia.org The regioselectivity of these reactions is often influenced by the electronic properties of the substituents already present on the ring. For 2-aminopyridines, electrophilic halogenation typically occurs at the positions ortho and para to the activating amino group. researchgate.netacs.org Reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are frequently used for this purpose. The use of Selectfluor in the presence of lithium chloride or lithium bromide provides a mild method for the regioselective chlorination and bromination of 2-aminopyridines and 2-aminodiazines. researchgate.netrsc.org

Direct fluorination of pyridines can be more challenging. However, methods have been developed for the site-selective C-H fluorination of pyridines and diazines using reagents like silver(II) fluoride (AgF₂). nih.gov This reaction proceeds at ambient temperature with high selectivity for fluorination at the position adjacent to the nitrogen atom. nih.gov Another approach involves the use of Selectfluor for the regioselective fluorination of imidazo[1,2-a]pyridines in aqueous conditions. acs.orgnih.govacs.org The development of methods for the regioselective difluoromethylation of pyridines has also been a recent area of focus. uni-muenster.de

Table 3: Reagents for Direct Halogenation and Fluorination of Pyridines

| Halogenation Type | Reagent | Key Features |

|---|---|---|

| Chlorination/Bromination | NCS, NBS | Standard reagents for electrophilic halogenation. |

| Chlorination/Bromination | Selectfluor with LiCl/LiBr | Mild conditions, high regioselectivity for 2-aminopyridines. researchgate.netrsc.org |

| Fluorination | Silver(II) Fluoride (AgF₂) | Site-selective C-H fluorination adjacent to nitrogen. nih.gov |

Directed Metalation and Minisci-Type Reactions for Site Selectivity

Achieving site selectivity in the functionalization of pyridine rings is a significant synthetic challenge. Directed metalation and Minisci-type reactions are powerful tools to control the position of incoming substituents.

Directed ortho-Metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. wikipedia.org For pyridine derivatives, the nitrogen atom within the ring can act as a directing group, but its efficacy is often influenced by the presence of other substituents. The choice of the organolithium reagent and reaction conditions, including the use of additives like TMEDA, is crucial for achieving high yields and selectivity. baranlab.org

Minisci-type reactions offer a complementary approach for the direct C-H functionalization of electron-deficient heterocycles like pyridine. nih.govwikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring. wikipedia.orgscispace.com The regioselectivity of the Minisci reaction is governed by the electronic properties of both the radical and the heterocyclic substrate, as well as steric factors. nih.govscispace.com While these reactions are versatile, they can sometimes lead to mixtures of regioisomers, necessitating careful optimization of reaction conditions to achieve the desired selectivity. nih.govwikipedia.org

Here is an interactive data table summarizing common Directed Metalation Groups (DMGs) and their relative directing strength:

| DMG Strength | Directing Metalation Groups (DMGs) |

| Strong | -CONR₂, -SO₂NR₂, -OMOM, -O-CONR₂ |

| Moderate | -OR, -NR₂, -F, -Cl |

| Weak | -CH=NR, -SR |

Control of Substitution Patterns on the Pyridine Core

The ability to control the substitution pattern on the pyridine core is paramount for the synthesis of complex molecules with specific biological activities or material properties. nih.govnih.gov The electronic nature of the substituents already present on the pyridine ring significantly influences the position of subsequent modifications. nih.gov Electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position in electrophilic aromatic substitution. Conversely, in nucleophilic aromatic substitution, electron-withdrawing groups activate the ortho and para positions for attack. youtube.com

The synthesis of highly substituted pyridines often requires a multi-step approach, combining various synthetic methodologies. nih.govchemrxiv.org For instance, a sequence involving halogenation, nitration, reduction, and subsequent coupling reactions can be employed to build up the desired substitution pattern. The interplay between different directing groups and the choice of reaction conditions at each step are critical for achieving the target molecule.

Advanced Catalytic Systems in the Synthesis of this compound Derivatives

Modern organic synthesis heavily relies on the development of advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its derivatives has greatly benefited from these advancements.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction has become a cornerstone for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. claremont.eduyoutube.com In the context of fluorinated aminopyridines, the Suzuki-Miyaura reaction can be employed to introduce aryl or heteroaryl substituents onto the pyridine core. claremont.edu The reaction typically involves the coupling of a halopyridine with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. claremont.edursc.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. claremont.edu

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds and is widely used for the synthesis of aryl amines. wikipedia.orglibretexts.org It allows for the coupling of aryl halides or triflates with a wide range of primary and secondary amines. wikipedia.orgnih.gov For the synthesis of derivatives of this compound, this reaction can be used to introduce various amino groups at different positions on the pyridine ring, provided a suitable halo-precursor is available. nih.govorganic-chemistry.org The development of different generations of catalyst systems has expanded the scope of this reaction to include a broad range of substrates and has allowed for milder reaction conditions. wikipedia.org

The following table provides examples of ligands commonly used in Suzuki-Miyaura and Buchwald-Hartwig reactions:

| Reaction | Common Ligands |

| Suzuki-Miyaura | RuPhos, XPhos, SPhos, dppf |

| Buchwald-Hartwig | BINAP, DPPF, Josiphos, Xantphos |

Heterogeneous Catalysis for Selective Reductions

The reduction of nitro groups to amines is a fundamental transformation in the synthesis of many aromatic amines. sci-hub.st In the synthesis of fluorinated aminopyridines, this reduction is often a key step. Heterogeneous catalysis offers significant advantages for these reductions, including ease of catalyst separation, recyclability, and often milder reaction conditions compared to stoichiometric reagents. nih.gov

A variety of metal-based heterogeneous catalysts have been developed for the selective reduction of nitroarenes. sci-hub.stnih.gov Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are commonly used. sci-hub.stnih.gov The choice of catalyst and reaction conditions (e.g., solvent, temperature, hydrogen pressure) is critical to achieve high chemoselectivity, especially when other reducible functional groups are present in the molecule. sci-hub.st For instance, sulfided platinum catalysts have been shown to be effective for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. sci-hub.st

Organocatalytic and Metal-Free Synthetic Methods

In recent years, there has been a growing interest in the development of organocatalytic and metal-free synthetic methods as alternatives to transition metal-catalyzed reactions. nih.govnih.gov These approaches avoid the use of potentially toxic and expensive metals and often offer different reactivity and selectivity profiles.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.govmdpi.com In the context of fluorinated aminopyridine synthesis, organocatalytic methods can be applied to various reactions, such as nucleophilic aromatic substitution or the construction of the pyridine ring itself. For example, enantiopure fluorinated compounds have been synthesized using organocascade fluorination reactions. nih.govjohnshopkins.edu

Metal-free synthetic methods encompass a range of reactions that proceed without the need for a metal catalyst. nih.govnih.gov These can include reactions promoted by strong bases or acids, thermal cyclizations, or multicomponent reactions. rsc.org For instance, the synthesis of 2-aminopyridines can be achieved through the reaction of a pyridinium (B92312) salt with an amine under mild, metal-free conditions. nih.gov One-pot procedures involving Knoevenagel condensation, Michael addition, and cyclization have also been developed for the regioselective synthesis of fluorinated 2-aminopyridines. rsc.org

Green Chemistry Principles in the Synthesis of Fluorinated Aminopyridines

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. acs.orgyoutube.comyoutube.com Applying these principles to the synthesis of fluorinated aminopyridines can lead to more sustainable and efficient manufacturing processes.

Key green chemistry principles relevant to this area include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts and waste. acs.orgnih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.orgyoutube.com This favors addition and cycloaddition reactions over substitution and elimination reactions.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives or, ideally, performing reactions in the absence of a solvent. youtube.com

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. youtube.comnih.gov Both transition metal and organocatalysts can contribute to greener syntheses.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. youtube.com

An example of applying green chemistry principles is the development of one-pot, multicomponent reactions for the synthesis of fluorinated aminopyridines, which can reduce the number of synthetic steps, solvent usage, and waste generation. rsc.org The use of heterogeneous catalysts that can be easily recovered and reused also aligns with the principles of green chemistry. nih.gov

Sustainable and Eco-Friendly Production Techniques

The development of sustainable production techniques for halogenated pyridines, a class of compounds to which this compound belongs, is an area of active research. The focus lies on minimizing the environmental footprint by employing greener solvents, reducing energy consumption, and utilizing catalytic processes.

One promising avenue is the use of multi-component reactions (MCRs) , which allow for the synthesis of complex molecules in a single step from three or more reactants. This approach enhances efficiency and reduces waste by minimizing intermediate isolation and purification steps. For instance, one-pot syntheses of various 2-aminopyridine derivatives have been developed, showcasing the potential for rapid and efficient production with reduced solvent usage. mdpi.com

Microwave-assisted synthesis is another technique gaining traction for its potential to accelerate reaction times and improve yields, often under solvent-free conditions. ethernet.edu.et This method offers a significant advantage in terms of energy efficiency compared to conventional heating.

The choice of solvent is a critical factor in green chemistry. The use of water as a solvent for the amination of polyhalogenated pyridines has been demonstrated as an environmentally benign alternative to traditional organic solvents. This approach not only reduces the environmental impact but can also simplify product isolation.

Furthermore, catalytic methods are at the forefront of sustainable synthesis. The development of efficient catalysts for C-H amination and cross-coupling reactions can lead to more direct and atom-economical synthetic routes, avoiding the need for pre-functionalized starting materials and reducing the generation of stoichiometric waste.

While specific data for this compound is not available, the table below summarizes findings for the sustainable synthesis of analogous compounds, illustrating the potential for applying these green principles.

| Starting Material Analogue | Reaction Type | Green Chemistry Aspect | Catalyst | Solvent | Yield (%) | Reference |

| 2-Aminopyridine | Nitrification/Acetylation/Reduction/Diazotization/Schiemann Reaction/Hydrolysis | Simplified operations, avoids synthesis of 2-chloro-5-aminopyridine | N/A | Various | 51.6 (total for last two steps) | wiley-vch.de |

| 2-Amino-4-chloro-pyrimidine | Microwave-assisted substitution | Reduced reaction time, high yield | N/A | Anhydrous propanol | Not specified | ethernet.edu.et |

| Acetophenone, [Bmim]Br3, 2-Aminopyridine | One-pot synthesis | Solvent-free conditions, high yield | Na2CO3 | None | 72-89 | researchgate.net |

This table presents data for analogous compounds due to the lack of specific information for this compound.

Efficient Waste Management and By-product Utilization

Effective waste management and the valorization of by-products are crucial components of a sustainable chemical process. In the context of producing halogenated pyridines, waste streams can include spent solvents, inorganic salts, and undesired side products.

Current industrial practices for managing pyridine-containing wastewater often involve methods such as distillation, incineration, or adsorption. rug.nl However, these are often energy-intensive or can lead to secondary pollution. A more sustainable approach focuses on the recovery and reuse of materials. For example, methods for recycling pyridine from pharmaceutical waste liquid using techniques like salting-out phase separation are being explored. researchgate.net

The concept of by-product valorization , where waste materials are converted into valuable products, is a key principle of a circular economy. While specific by-products from the synthesis of this compound are not documented in the available literature, general strategies for the valorization of chemical waste can be considered. For instance, in some industrial processes, waste streams can be treated to recover valuable chemicals or can be used as feedstock for other processes.

The table below outlines potential waste management strategies applicable to the synthesis of halogenated pyridines, based on available information for related processes.

| Waste Type | Management/Utilization Strategy | Potential Benefit | Reference |

| Pyridine-containing wastewater | Adsorption using specialized resins | High removal efficiency, potential for resin regeneration and reuse | rug.nl |

| Pyridine in pharmaceutical waste liquid | Salting-out phase separation and rectification | Recovery of pyridine with high purity, potential for recycling | researchgate.net |

| General chemical waste | Incineration (rotary kiln or liquid injection) | Decomposition of hazardous compounds | nih.gov |

| Pyridine in industrial liquid waste | Treatment with water thermal plasma | High decomposition rate, conversion into valuable gas products | rsc.org |

This table presents general and analogous waste management strategies due to the lack of specific data for this compound.

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 5 Fluoropyridin 2 Amine

Nucleophilic Substitution Reactions of Halogen Atoms (Chlorine and Fluorine)

The pyridine (B92270) ring in 4-Chloro-5-fluoropyridin-2-amine is susceptible to nucleophilic substitution, a fundamental reaction class for functionalizing this heterocyclic core.

The nitrogen atom within the pyridine ring is inherently electron-withdrawing, which decreases the electron density on the ring carbons, particularly at the ortho (C2, C6) and para (C4) positions. This electron deficiency makes the ring more susceptible to attack by nucleophiles.

Furthermore, the fluorine atom at the C5 position, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect further deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr). The combined electron-withdrawing properties of the ring nitrogen and the fluorine substituent create a highly electron-poor aromatic system, facilitating the displacement of the halogen atoms by various nucleophiles.

The positions of the chlorine and fluorine atoms on the pyridine ring dictate their relative reactivity in nucleophilic substitution reactions. The chlorine atom is located at the C4 position, which is para to the ring nitrogen. This position is highly activated towards nucleophilic attack due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance.

In contrast, the fluorine atom is at the C5 position. While fluorine is more electronegative, the C-F bond is generally stronger than the C-Cl bond. However, the position of the halogen relative to the activating ring nitrogen is a crucial factor. In many pyridyl systems, halogens at the C2 and C4 positions are more readily displaced than those at C3 and C5. For instance, in related 2-amino-5-halopyridines, amination has been shown to occur selectively at the C5 position when a more reactive halogen like iodine is present. scispace.com This suggests that the nature of the leaving group also plays a significant role in determining the site of substitution.

Electrophilic Reactions and Dearomatization Strategies

While the electron-deficient nature of the this compound ring generally disfavors classical electrophilic aromatic substitution, reactions with strong electrophiles can occur. For example, reactions of similar aminopyridines with halogens or interhalogens can lead to the formation of charge-transfer complexes or ionic species. acs.org

Dearomatization, the process of converting an aromatic ring into a non-aromatic one, can be a powerful strategy for synthesizing complex three-dimensional structures. While specific dearomatization strategies for this compound are not extensively detailed in the provided context, related fluorinated pyridines can undergo reactions that lead to dearomatized products.

Oxidation and Reduction Pathways of the Pyridine Ring and Substituents

The pyridine ring and its substituents can undergo both oxidation and reduction, leading to a variety of transformed products. The amino group can be a site for oxidation. The pyridine nitrogen itself can be oxidized to an N-oxide, a transformation that can alter the reactivity of the ring. For instance, the synthesis of LBM415, a peptide deformylase inhibitor, involves the oxidation of a substituted pyridine to its N-oxide. researchgate.net

Reduction of the nitro group is a key step in the synthesis of some fluorinated aminopyridines, highlighting a common transformation pathway for related compounds. researchgate.net The pyridine ring itself can be reduced under certain conditions, leading to piperidine (B6355638) derivatives, although this is less common for highly functionalized pyridines.

Coupling Reactions for Extended Molecular Architectures

Cross-coupling reactions are indispensable tools for creating more complex molecules by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The halogen atoms on the this compound ring serve as excellent handles for palladium- or copper-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, thereby extending the molecular framework.

C-N Bond Formation: The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines. tcichemicals.comresearchgate.net This methodology can be applied to this compound to introduce various amino groups at the C4 position. Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, are also widely used and have seen significant improvements with the development of new ligands. nih.gov These reactions are effective for coupling aryl halides with a range of nitrogen-containing nucleophiles, including amines, amides, and heterocycles. scispace.comnih.gov

C-C Bond Formation: Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are standard methods for forming C-C bonds. The chlorine atom at the C4 position of this compound can readily participate in these reactions, allowing for the introduction of alkyl, aryl, and alkynyl groups.

The following table summarizes some of the key reaction types involving this compound and its analogs:

| Reaction Type | Reagents/Catalysts | Product Type |

| Nucleophilic Substitution | Various Nucleophiles | Substituted Pyridines |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | N-Aryl Pyridines |

| Copper-Catalyzed C-N Coupling | Cu catalyst, Ligand, Amine/Amide | N-Aryl Pyridines |

| Suzuki Coupling | Pd catalyst, Base, Boronic Acid | Aryl-Substituted Pyridines |

| Heck Coupling | Pd catalyst, Base, Alkene | Alkene-Substituted Pyridines |

| Sonogashira Coupling | Pd/Cu catalyst, Base, Alkyne | Alkyne-Substituted Pyridines |

Stereoselective and Diastereoselective Transformations

While specific examples of stereoselective and diastereoselective transformations involving this compound are not extensively documented in publicly available literature, the broader class of aminopyridines is known to participate in such reactions. These transformations are crucial in the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. The principles established for related aminopyridine derivatives can be extrapolated to predict the potential stereochemical outcomes for this compound.

One common strategy involves the use of the aminopyridine moiety as a chiral ligand in metal-catalyzed asymmetric reactions. For instance, chiral aminopyridine ligands derived from camphor (B46023) have been successfully employed in copper(II)-catalyzed asymmetric Henry reactions, yielding products with high enantioselectivities. nih.gov Similarly, copper complexes of camphor-derived aminopyridines have been used to catalyze the aza-Henry reaction, affording β-nitrosulfonamides with good yields and variable enantiomeric excesses. nih.gov In these scenarios, the this compound could potentially be modified to create a chiral ligand, where the electronic properties of the chloro and fluoro substituents could influence the catalytic activity and stereoselectivity.

Another approach involves the direct diastereoselective functionalization of the pyridine ring. A highly diastereoselective dearomative trifunctionalization of pyridinium (B92312) salts with o-hydroxyl aromatic azomethine ylides has been reported to create complex, structurally crowded azaheteropolycycles. rsc.org It is conceivable that this compound could be converted into a pyridinium salt and undergo similar transformations, where the existing substituents would direct the stereochemical course of the reaction.

Furthermore, direct asymmetric reductive amination, catalyzed by chiral half-sandwich iridium catalysts derived from pyridines, has emerged as a powerful tool for the synthesis of α-chiral (hetero)aryl amines. digitellinc.com This methodology could potentially be applied to precursors of this compound or its derivatives to introduce chirality.

The following table summarizes representative stereoselective reactions involving aminopyridine scaffolds, which suggest potential transformations for this compound.

| Reaction Type | Catalyst/Reagent | Product Type | Stereoselectivity | Ref |

| Asymmetric Henry Reaction | Cu(II) / Chiral aminopyridine ligand | β-nitroalcohols | up to 98% ee | nih.gov |

| Asymmetric aza-Henry Reaction | Cu(I) / Chiral aminopyridine ligand | β-nitrosulfonamides | up to 83% ee | nih.gov |

| Diastereoselective Trifunctionalization | o-hydroxyl aromatic azomethine ylides | Fused pentacycles | High diastereoselectivity | rsc.org |

| Asymmetric Reductive Amination | Chiral Iridium catalyst | α-chiral amines | High enantioselectivity | digitellinc.com |

Mechanistic Insights into Amine Group Reactivity

The exocyclic amino group at the C2-position of the pyridine ring is a key center of reactivity in this compound. Its nucleophilic character and the ability to undergo various functionalization reactions are central to its utility in chemical synthesis.

Amine as a Nucleophile in Bond Formation

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This nucleophilicity allows it to participate in a wide array of bond-forming reactions.

The amino group can readily react with electrophiles. For instance, in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, 2-aminopyridines serve as the nucleophilic component, reacting with α-haloketones in the first step. benthamdirect.com It is expected that this compound would undergo similar cyclization reactions.

Furthermore, the amino group can act as a nucleophile in substitution reactions. For example, the synthesis of new pyrimidine (B1678525) derivatives has been achieved through the nucleophilic substitution of a chloro group by various amines. biomedpharmajournal.org In the context of this compound, the amino group can be acylated, sulfonylated, or alkylated by reacting with appropriate electrophiles. The reactivity in these transformations is influenced by the electronic nature of the pyridine ring, which is rendered electron-deficient by the chloro and fluoro substituents. This electron deficiency, however, can be somewhat offset by the electron-donating nature of the amino group itself.

The relative reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) is an important consideration. Generally, fluoropyridines are more reactive than chloropyridines in SNAr reactions. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org In this compound, the fluorine at C5 and the chlorine at C4 will activate the ring towards nucleophilic attack, and the amino group can direct incoming electrophiles or participate in intramolecular cyclizations.

Reactions Involving Nitrogen Atom Functionalization

Direct functionalization of the nitrogen atom of the amino group is a common strategy to introduce molecular diversity.

One of the most fundamental reactions is the formation of amides and sulfonamides. The reaction of aminopyridines with sulfonyl chlorides in the presence of a base is a standard method for the synthesis of sulfonamides. researchgate.net This reaction is expected to proceed readily with this compound.

The formation of N-aminopyridinium salts is another important transformation. Pyridines can be N-aminated using reagents like mesitylsulfonyl hydroxylamine (B1172632) (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DPH). nih.gov These N-aminopyridinium salts are versatile intermediates that can undergo further reactions.

Condensation of the amino group with aldehydes or ketones leads to the formation of Schiff bases (imines). These imines can be valuable intermediates themselves or can be reduced to form secondary amines.

The following table provides examples of reactions demonstrating the nucleophilicity and functionalization of the amino group in pyridine systems.

| Reaction Type | Reagent | Product Type | Ref |

| Imidazo[1,2-a]pyridine synthesis | α-haloketone | Fused bicyclic heterocycle | benthamdirect.com |

| Sulfonamide formation | Sulfonyl chloride | Sulfonamide | researchgate.net |

| N-Amination | Mesitylsulfonyl hydroxylamine (MSH) | N-aminopyridinium salt | nih.gov |

| Schiff base formation | Aldehyde/Ketone | Imine | N/A |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, specific experimental NMR data for 4-Chloro-5-fluoropyridin-2-amine is not presently available in public databases or research articles. The following sections outline the expected, yet currently unverified, applications of various NMR techniques for the structural elucidation of this compound.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be fundamental in mapping the chemical environments of the hydrogen and carbon atoms within the this compound molecule. The ¹H NMR spectrum would be expected to show distinct signals for the amine protons and the aromatic protons on the pyridine (B92270) ring. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the chloro, fluoro, and amino substituents.

Similarly, the ¹³C NMR spectrum would provide crucial information on the carbon skeleton. Each carbon atom in the pyridine ring would exhibit a unique chemical shift, and the carbon-fluorine and carbon-chlorine bonds would introduce specific coupling patterns, further aiding in the assignment of each signal to a particular carbon atom.

To illustrate the type of data that would be obtained, a hypothetical data table is presented below. The exact values would need to be determined experimentally.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| 2 | - | - |

| 3 | Aromatic H | Aromatic C |

| 4 | - | - |

| 5 | - | - |

| 6 | Aromatic H | Aromatic C |

| Amine (NH₂) | Amine H | - |

Note: The actual number of signals and their multiplicities would depend on the specific coupling interactions within the molecule.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be indicative of the electronic effects of the adjacent chloro and amino groups on the pyridine ring. Furthermore, coupling between the fluorine atom and nearby protons (H-F coupling) and carbon atoms (C-F coupling) would provide valuable structural information.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks, helping to establish the relative positions of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two to three bonds), providing critical information about the connectivity of the entire molecular framework, including the positions of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high accuracy. This precise mass measurement would allow for the unambiguous determination of its elemental formula (C₅H₄ClFN₂), confirming the presence and number of each element in the molecule.

Hypothetical High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | [Value] | [Value] |

| [M+Na]⁺ | [Value] | [Value] |

Note: The exact m/z values would be determined experimentally.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. researchgate.netchemicalonline.com These methods would be invaluable for monitoring the synthesis of this compound, allowing for the real-time tracking of reactants, intermediates, and the final product. Furthermore, these techniques would be instrumental in identifying any potential by-products formed during the reaction, providing crucial insights for optimizing the synthetic route and ensuring the purity of the final compound. The choice between LC-MS and GC-MS would depend on the volatility and thermal stability of the compound and any potential impurities.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. For this compound, this analysis would be invaluable for confirming its molecular structure and understanding its intermolecular interactions.

Confirmation of Regiochemistry and Stereochemistry

A crystal structure would unambiguously determine the substitution pattern on the pyridine ring, confirming the positions of the chloro, fluoro, and amine groups. This is particularly important for isomers, where different arrangements of the same atoms can lead to vastly different chemical and physical properties. The analysis would provide precise bond lengths, bond angles, and torsion angles, offering a definitive confirmation of the compound's regiochemistry.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in the solid state would be revealed through X-ray crystallography. This includes identifying and characterizing non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. For instance, the amino group could act as a hydrogen bond donor, while the pyridine nitrogen and halogen atoms could act as acceptors. Understanding these interactions is crucial for predicting properties like melting point, solubility, and crystal morphology.

A hypothetical data table for the crystallographic analysis of this compound would look like this:

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 12.45 |

| c (Å) | 18.23 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1335.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.635 |

Note: The data in this table is hypothetical and serves as an example of what X-ray crystallography data would entail.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The primary amine (NH₂) group would be expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The C-Cl and C-F bonds would also have characteristic stretching vibrations, typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹). Aromatic C-H and C=C/C=N stretching vibrations would further confirm the presence of the pyridine ring.

A table summarizing the expected IR absorption bands for the functional groups in this compound is presented below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Asymmetric Stretch | 3400 - 3500 | Medium |

| N-H (Amine) | Symmetric Stretch | 3300 - 3400 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak |

| C=C, C=N (Aromatic) | Stretch | 1400 - 1600 | Medium-Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

| C-Cl | Stretch | 600 - 800 | Strong |

Note: This table is based on general spectroscopic principles and does not represent experimentally measured data for this compound. synquestlabs.comresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 Chloro 5 Fluoropyridin 2 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanics forms the bedrock of modern chemistry, providing a mathematical description of matter at the atomic and subatomic levels. nih.gov QM calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of molecules with a high degree of accuracy. rroij.com

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is employed to calculate essential properties such as optimized molecular geometry, vibrational frequencies, and reaction energies. nih.govyoutube.com For a molecule like 4-Chloro-5-fluoropyridin-2-amine, a typical DFT study would involve geometry optimization to find the lowest energy conformation. This is often performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to provide a robust balance between accuracy and computational cost. nih.govresearchgate.net

The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's three-dimensional shape. A comparison between calculated and experimentally determined parameters, if available from techniques like X-ray crystallography, can validate the chosen level of theory. nih.gov

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311G(d,p) Level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C2-N1 | 1.35 Å |

| C4-Cl | 1.74 Å | |

| C5-F | 1.36 Å | |

| C2-N(H2) | 1.37 Å | |

| Bond Angles | N1-C2-C3 | 123.5° |

| Cl-C4-C3 | 119.8° | |

| F-C5-C4 | 118.5° | |

| Dihedral Angle | F-C5-C4-Cl | 0.5° |

Note: The data in this table is hypothetical and serves as an illustrative example of the typical output from a DFT calculation. It is based on established values for similar halogenated pyridine (B92270) structures.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is another vital tool that maps the electrostatic potential onto the electron density surface. It visually represents the charge distribution of a molecule, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would be expected to show negative potential around the nitrogen atom of the pyridine ring and the electronegative fluorine and chlorine atoms.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.45 | Indicates electron-donating capability |

| LUMO Energy | -1.21 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 5.24 | Relates to chemical reactivity and stability |

| Electronegativity (χ) | 3.83 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.62 | Resistance to change in electron distribution |

Note: The data presented is for illustrative purposes to demonstrate the type of information gained from FMO analysis.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be invaluable for structure elucidation. rroij.com Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov These predictions for 1H, 13C, and 19F NMR are particularly useful for assigning signals in complex experimental spectra, especially for molecules with multiple fluorine atoms. rsc.orgrsc.org

Calculated isotropic shielding values are typically converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) for 1H and 13C, or CFCl3 for 19F. researchgate.net Often, a linear regression analysis between experimental and calculated shifts for a set of related compounds is performed to generate scaling factors, which can significantly improve the accuracy of the predictions. nih.gov

Table 3: Exemplary Comparison of Experimental and Calculated NMR Chemical Shifts (ppm)

| Nucleus | Atom Position | Hypothetical Experimental Shift (ppm) | Calculated Shift (ppm) |

| 1H | H (on N) | 5.80 | 5.95 |

| H3 | 6.55 | 6.62 | |

| H6 | 7.80 | 7.89 | |

| 13C | C2 | 158.0 | 159.1 |

| C3 | 108.5 | 109.3 | |

| C4 | 139.0 | 140.2 | |

| C5 | 145.0 | 146.5 | |

| C6 | 148.0 | 149.0 | |

| 19F | F (on C5) | -130.0 | -128.5 |

Note: This table contains representative, hypothetical data to illustrate the application of computational NMR prediction. Actual values would require specific calculations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides deep electronic insights, molecular mechanics (MM) and molecular dynamics (MD) simulations are essential for exploring the conformational landscape and dynamic behavior of molecules, especially in complex environments or over longer timescales. nih.govnih.gov

This compound possesses conformational flexibility, primarily around the C-N bond of the amino group. Molecular dynamics simulations can track the atomic motions of the molecule over time, providing a detailed picture of its dynamic behavior and conformational preferences. nih.gov

A typical MD simulation protocol involves placing the molecule in a simulated solvent box (e.g., water), followed by energy minimization to remove any unfavorable contacts. acs.org The system is then gradually heated to a target temperature and equilibrated, after which a production simulation is run for several nanoseconds. bioinformaticsreview.com Analysis of the resulting trajectory can reveal the most stable conformations and the energy barriers between them.

Table 4: Hypothetical Conformational Analysis Results from a Molecular Dynamics Simulation

| Dihedral Angle | Description | Predominant Angle(s) | Residence Time (%) |

| H-N-C2-N1 | Rotation of Amino Group | 0° ± 20° | 95% |

| 180° ± 20° | 5% |

Note: This data is a hypothetical representation of results from an MD simulation, illustrating the likely planarity of the amino group with the pyridine ring due to resonance.

In the context of pre-clinical research, understanding how a small molecule might interact with a biological target, such as a protein or enzyme, is of paramount importance. nih.govfrontiersin.org Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a receptor. researchgate.netnih.govresearchgate.net

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then systematically sample a large number of orientations and conformations of the ligand within the protein's active site, using a scoring function to rank the potential binding poses. nih.gov The results can identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, or hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for optimizing lead compounds in drug discovery.

Table 5: Illustrative Molecular Docking Results against a Hypothetical Kinase Target

| Parameter | Result |

| Docking Score (Binding Affinity) | -7.5 kcal/mol |

| Predicted Interactions | Hydrogen bond between amino group and backbone CO of GLU-85 |

| Halogen bond between C4-Cl and backbone NH of LEU-130 | |

| π-π stacking between pyridine ring and PHE-82 |

Note: This table presents a hypothetical docking scenario to exemplify the type of insights gained. The target and interactions are purely illustrative.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational methodologies are pivotal in deciphering the complex interplay between a molecule's structure and its biological activity. For this compound, Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies can provide a theoretical framework to guide the optimization of its properties.

While specific preclinical data for this compound is not extensively documented in the provided sources, the principles of SAR can be elucidated by analyzing its constituent functional groups and their known effects in related pyridine derivatives. researchgate.netnih.govnih.govmdpi.com The biological activity of substituted pyridines is often modulated by the electronic and steric properties of their substituents. mdpi.com

2-Amino Group: The amino group is a common feature in many biologically active pyridine compounds. researchgate.netnih.gov It can act as a hydrogen bond donor, which is often essential for anchoring the molecule within a receptor's binding site. nih.gov Modifications to this group, such as substitution, can lead to significant changes in activity. nih.gov

5-Fluoro Group: Fluorine substitution is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net A fluorine atom at the 5-position can alter the electronic landscape of the pyridine ring and may block a potential site of metabolism. researchgate.net

A hypothetical SAR study would involve systematically modifying these substituents to probe their importance. For instance, replacing the chloro group with other halogens or small alkyl groups could reveal insights into the steric and electronic requirements for activity. Similarly, exploring different substituents on the 2-amino group could optimize hydrogen bonding interactions. nih.gov

Table 1: Potential Influence of Substituents on the Biological Activity of this compound

| Substituent | Position | Potential Role in Biological Activity |

| Amino (NH₂) | 2 | Hydrogen bond donor, key interaction point with target proteins. nih.gov |

| Chloro (Cl) | 4 | Electron-withdrawing, potential for halogen bonding, influences pKa. researchgate.net |

| Fluoro (F) | 5 | Modulates lipophilicity and metabolic stability, alters ring electronics. researchgate.net |

Computational chemistry provides powerful tools to predict the reactivity and regioselectivity of chemical reactions. For this compound, theoretical models can be used to forecast the outcomes of various transformations, such as metalation or radical reactions. acs.org

Studies on structurally related compounds, like 4-chloro-3-fluoropyridine (B1587321), have shown that both kinetic deprotonation and Minisci-type radical reactions can proceed with high regioselectivity. acs.org For this compound, computational models such as Density Functional Theory (DFT) can be employed to calculate properties like electrostatic potential maps and frontier molecular orbital energies. These calculations can help predict the most likely sites for electrophilic or nucleophilic attack.

For instance, the electron-withdrawing nature of the chlorine and fluorine atoms, combined with the directing effect of the amino group, would create a unique electronic distribution on the pyridine ring. Computational analysis could predict the most acidic proton for deprotonation or the most susceptible position for radical addition. A study on 4-chloro-3-fluoropyridine demonstrated that amidomethylation could be directed regioselectively to the C2 position. acs.org Similar computational predictions could guide the synthesis of novel derivatives of this compound, saving time and resources in synthetic efforts.

Computational Approaches for Scaffold Hopping and Novel Chemical Space Exploration

Scaffold hopping is a computational strategy used in drug discovery to identify new molecular cores that can mimic the biological activity of a known active compound but possess a different structural framework. bohrium.comnih.gov This approach is valuable for discovering novel chemical entities with improved properties, such as enhanced potency or better ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.net

The this compound structure can serve as a starting point for computational scaffold hopping. bohrium.com By preserving the key pharmacophoric features—the hydrogen bond-donating amino group and the spatial arrangement of the halogen substituents—computational algorithms can search virtual libraries for new scaffolds that maintain these crucial interactions. researchgate.net

For example, the pyridine core could be replaced with other nitrogen-containing heterocycles such as pyrimidine (B1678525), pyrazine (B50134), or triazole. nih.govnih.gov Such a "hop" could lead to novel compounds that are structurally distinct from the original pyridine but retain its intended biological activity. nih.gov Research on antimalarial compounds has shown that replacing a pyridine core with a pyrazine led to a new series of potent analogues. nih.gov

Computational methods, including 3D shape similarity and pharmacophore modeling, are central to this process. researchgate.net These tools can screen large databases of chemical structures to identify compounds that match the three-dimensional and electronic profile of the original molecule, even if their underlying scaffold is different. bohrium.com

Table 2: Hypothetical Scaffold Hopping from the this compound Core

| Original Scaffold | Potential New Scaffolds | Rationale for Hopping |

| 2-Aminopyridine (B139424) | 2-Aminopyrimidine | Mimics hydrogen bonding and overall geometry, potential for new intellectual property. synquestlabs.com |

| 2-Aminopyridine | 2-Aminopyrazine | Alters electronic properties and potential vector space for substituents. nih.gov |

| 2-Aminopyridine | Substituted Triazole | Introduces a five-membered ring, potentially improving metabolic stability or solubility. nih.gov |

Through these computational strategies, the chemical space around this compound can be systematically and intelligently explored, paving the way for the design and discovery of next-generation compounds with optimized therapeutic potential.

This compound as a Strategic Building Block

The strategic placement of chloro, fluoro, and amino groups on the pyridine ring makes this compound a highly valuable intermediate in organic synthesis. This arrangement allows for selective chemical modifications, enabling the construction of intricate molecular architectures.

Precursor for Complex Fluorinated Organic Compounds

The presence of a fluorine atom in organic molecules can significantly alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated compounds in pharmaceuticals and agrochemicals. Using small, fluorinated building blocks like this compound is a key strategy to avoid the use of harsh and often non-selective fluorinating agents in the later stages of a synthesis. nih.gov The reactivity of the chloro and amino groups on the pyridine ring allows for further functionalization, making it a valuable precursor for creating more complex fluorinated molecules.

Synthon for Diverse Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a versatile synthon for the creation of a wide array of heterocyclic systems. The amino group can participate in cyclization reactions, while the chloro and fluoro substituents can be subjected to nucleophilic substitution, providing multiple avenues for constructing fused ring systems and other complex heterocyclic structures. The synthesis of various substituted pyrimidines and pyrazoles from fluorinated precursors highlights the utility of such building blocks in generating diverse heterocyclic libraries. nih.gov

Development of Advanced Materials Incorporating Fluorinated Pyridines

The unique properties imparted by the fluorine atom, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated pyridines attractive components in the development of advanced materials.

Synthesis of Fluorinated Polymers and Coatings

While specific examples detailing the use of this compound in polymer synthesis are not extensively documented in publicly available literature, the broader class of fluorinated pyridines is recognized for its potential in creating high-performance polymers. Fluorinated polymers often exhibit desirable properties such as low surface energy, high thermal stability, and resistance to chemical degradation. These characteristics are highly sought after for applications in specialized coatings, membranes, and other advanced materials. The synthesis of fluorinated ionic polymer networks for applications such as the removal of polyfluorinated alkyl compounds from water showcases the utility of fluorinated monomers. google.com

Applications in Organic Electronics (e.g., OLEDs, Organic Solar Cells)

Pyridine-based materials are increasingly being investigated for their applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and organic solar cells. researchgate.netrsc.orgrsc.org The electron-deficient nature of the pyridine ring can be beneficial for electron transport materials in these devices. The incorporation of fluorine atoms can further tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for efficient device performance. nih.gov Research has shown that pyridine derivatives can be utilized as charge transporting materials, and their structural modification plays a key role in the performance of OLEDs and perovskite solar cells. researchgate.netrsc.org While direct application of this compound in commercial devices is not yet prominent, its potential as a building block for novel organic electronic materials remains an active area of research.

Role in Agrochemical Research

The field of agrochemical research has seen a significant impact from the incorporation of fluorinated pyridine moieties. These compounds often exhibit enhanced biological activity and favorable environmental profiles.

This compound and its derivatives are key intermediates in the synthesis of modern pesticides. pipzine-chem.comagropages.com The unique combination of substituents on the pyridine ring is crucial for the biological efficacy of the final active ingredients. For instance, compounds with a similar structural core have been patented for their herbicidal properties. The development of new insecticides and herbicides often relies on the availability of such versatile building blocks to create novel chemical entities with improved performance. researchgate.net

Below is a table summarizing the applications of this compound and related compounds:

| Application Area | Specific Role of this compound and Related Compounds | Key Research Findings |

| Organic Synthesis | Precursor for Complex Fluorinated Compounds: Serves as a starting material to introduce fluorine into larger molecules, avoiding harsh late-stage fluorination. nih.gov | Enables the synthesis of a variety of fluorinated organic molecules with potential applications in pharmaceuticals and agrochemicals. |

| Synthon for Diverse Heterocyclic Systems: The reactive sites on the molecule allow for the construction of various fused and substituted heterocyclic structures. nih.gov | Facilitates the generation of libraries of novel heterocyclic compounds for screening in drug discovery and materials science. | |

| Materials Science | Potential Monomer for Fluorinated Polymers: The functional groups could allow for its incorporation into polymer chains to create materials with enhanced thermal and chemical stability. | The broader class of fluorinated pyridines is known to produce high-performance polymers. google.com |

| Building Block for Organic Electronics: Can be used to synthesize novel materials for OLEDs and organic solar cells by tuning electronic properties. researchgate.netrsc.org | Pyridine-based materials are effective charge transporters in organic electronic devices. researchgate.netrsc.orgrsc.org | |

| Agrochemicals | Intermediate for Pesticide Synthesis: Acts as a key building block for the creation of new herbicides and insecticides. pipzine-chem.comagropages.com | Derivatives have shown significant biological activity, leading to the development of new crop protection agents. researchgate.net |

Pre Clinical Biological Activity and Mechanistic Investigations

In Vitro Studies of Molecular Target Interactions

The interaction of small molecules with specific biological targets is a cornerstone of drug discovery. Derivatives based on the substituted pyridine (B92270) motif have been investigated for their ability to modulate the function of key enzymes and receptors.

Protein kinases are a significant class of enzymes that are frequently targeted in drug development, particularly in oncology. The pyridine and related heterocyclic structures are common features in many kinase inhibitors.

Derivatives incorporating a related chloro-fluorophenyl moiety have shown potent inhibitory activity against extracellular signal-regulated kinases ERK1/2, which are crucial components of the RAS/RAF/MEK/ERK signaling pathway. nih.gov One such compound, GDC-0994, an orally bioavailable small molecule, was identified as a selective inhibitor of ERK kinase activity. nih.gov Similarly, pyrimidine-based derivatives, which share structural similarities with pyridines, have been developed as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). nih.gov For instance, the compound CHMFL-ALK/EGFR-050, which features a 5-chloro-pyrimidine core, was designed to overcome drug resistance in non-small cell lung cancer (NSCLC). nih.gov

Furthermore, imidazo[4,5-b]pyridine-based compounds have been optimized as inhibitors of Aurora kinases, which are involved in cell cycle regulation. acs.org These studies highlight the versatility of the substituted halogenated pyridine and pyrimidine (B1678525) scaffolds in designing selective and potent enzyme inhibitors.

Table 1: Examples of Enzyme Inhibition by Related Pyridine and Pyrimidine Derivatives

| Compound/Derivative Class | Target Enzyme(s) | Observed Effect |

| GDC-0994 (contains 4-Chloro-3-fluorophenyl) | ERK1/2 | Selective kinase inhibition nih.gov |

| CHMFL-ALK/EGFR-050 (contains 5-chloro-pyrimidine) | ALK / EGFR | Potent dual kinase inhibition nih.gov |

| Imidazo[4,5-b]pyridine Derivatives | Aurora Kinases | Potent kinase inhibition acs.org |

| 4-Amino-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzoyl)-1,3-thiazol-3-ium | Serine/threonine-protein kinase | Target, participates in Wnt signaling drugbank.com |

G-protein-coupled receptors (GPCRs) represent a large family of transmembrane receptors that are key drug targets. nih.gov The modulation of these receptors by small molecules can trigger or block downstream signaling pathways.

While direct studies on 4-chloro-5-fluoropyridin-2-amine are not prevalent, related heterocyclic structures have been explored as receptor modulators. For example, a series of 2-amino-5-benzoyl-4-(2-furyl)thiazoles were identified from a combinatorial library as antagonists for the adenosine (B11128) A(2A) receptor, a type of GPCR. nih.gov Further investigation of these compounds revealed excellent affinity for the A(2A) receptor and good selectivity over the A(1) receptor. nih.gov

The allosteric modulation of GPCRs, where a molecule binds to a site distinct from the primary (orthosteric) site, is a promising strategy for achieving greater specificity. nih.gov Derivatives of 1H-imidazo-[4,5-c]quinolin-4-amine, a fused pyridine system, have been identified as positive allosteric modulators (PAMs) of the A3 adenosine receptor, enhancing the functional effect of the natural agonist. nih.gov

Cellular Mechanistic Investigations in Model Systems

The biological activity of these compounds has been further characterized in various cellular models to understand their effects on cell proliferation and viability.

A significant area of investigation for pyridine derivatives is their potential as anticancer agents. The antiproliferative effects of various related compounds have been assessed against different cancer cell lines.

Structure-activity relationship (SAR) studies on a range of pyridine derivatives have shown that the presence and position of certain functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2), can enhance antiproliferative activity. nih.gov Conversely, the inclusion of halogen atoms or bulky groups in some pyridine derivatives has been associated with lower antiproliferative effects. nih.gov

Derivatives of 2-amino-4-chloro-pyrimidine were tested against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines, with some compounds showing cytotoxic activity. nih.gov In another study, a large series of 7-chloro-(4-thioalkylquinoline) derivatives were evaluated, with sulfonyl N-oxide derivatives demonstrating notable cytotoxicity against several human cancer cell lines, including leukemia and colorectal cancer lines. mdpi.com The most sensitive cell line to these derivatives was CCRF-CEM (leukemia). mdpi.com

Table 2: Antiproliferative Activity of Related Heterocyclic Compounds in Cancer Cell Lines

| Compound/Derivative Class | Cell Line(s) | Activity (IC50) |

| 2-amino-4-chloro-pyrimidine derivative 6 | HCT116 (Colon) | 89.24 ± 1.36 µM nih.gov |

| 2-amino-4-chloro-pyrimidine derivative 6 | MCF7 (Breast) | 89.37 ± 1.17 µM nih.gov |

| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | 0.55–2.74 µM (for most active compounds) mdpi.com |

| Naphthyridine derivative 16 | HeLa (Cervical) | 0.7 µM nih.gov |

| Naphthyridine derivative 16 | HL-60 (Leukemia) | 0.1 µM nih.gov |

| Naphthyridine derivative 16 | PC-3 (Prostate) | 5.1 µM nih.gov |

The pyridine moiety is also a key component in the development of antimicrobial agents. A study focused on a series of new Schiff bases derived from 2-amino-4-chloropyridine (B16104) demonstrated their potential as antimicrobial agents. researchgate.net These compounds were synthesized and tested in vitro for their activity against several Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net

The results showed that while activity was variable, certain derivatives exhibited significant biological activity against the tested microorganisms. researchgate.net Specifically, compounds with substituents like 4-hydroxy-3-methoxybenzylidene and 3-nitrobenzylidene on the imine nitrogen showed notable antimicrobial effects. researchgate.net

Table 3: In Vitro Antimicrobial Activity of 2-Amino-4-chloropyridine Derivatives

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

| 3b (4-hydroxy-3-methoxybenzylidene) | Significant Activity | Significant Activity | Significant Activity |

| 3c (4-hydroxybenzylidene) | Significant Activity | Significant Activity | Significant Activity |

| 3d (3-nitrobenzylidene) | Significant Activity | Significant Activity | Significant Activity |

| 3f (4-fluorobenzylidene) | Significant Activity | Significant Activity | Significant Activity |

| 3g (4-(dimethylamino)benzylidene) | Significant Activity | Significant Activity | Significant Activity |

| (Activity determined by agar-well diffusion method; "Significant Activity" indicates notable zones of inhibition as reported in the study). researchgate.net |

Biochemical Pathways Affected by this compound Derivatives

The biological effects observed for these derivatives are a consequence of their interaction with specific biochemical pathways.

MAPK/ERK Pathway: Inhibitors like GDC-0994 directly target the RAS/RAF/MEK/ERK signaling cascade. nih.gov This pathway is frequently hyperactivated in cancer due to mutations in genes like BRAF and RAS, and its inhibition can block uncontrolled cell proliferation. nih.gov